3,3-Difluorobutane-1-thiol
Description
3,3-Difluorobutane-1-thiol (C₄H₇F₂S) is a fluorinated thiol characterized by two fluorine atoms at the C3 position and a terminal thiol (-SH) group. The fluorine substituents impart electron-withdrawing effects, influencing the compound’s acidity, stability, and reactivity.
Properties
IUPAC Name |
3,3-difluorobutane-1-thiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F2S/c1-4(5,6)2-3-7/h7H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUQJVWVOKZQLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCS)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3-Difluorobutane-1-thiol can be synthesized through various methods. One common approach involves the nucleophilic substitution reaction of 3,3-difluorobutyl halides with a sulfur nucleophile such as sodium hydrosulfide. The reaction typically proceeds under mild conditions, often in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods: In an industrial setting, the production of 3,3-difluorobutane-1-thiol may involve the use of thiourea as a nucleophile. Thiourea reacts with 3,3-difluorobutyl halides to form an intermediate isothiourea salt, which is then hydrolyzed to yield the desired thiol. This method is advantageous as it minimizes the formation of unwanted by-products.
Chemical Reactions Analysis
Types of Reactions: 3,3-Difluorobutane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides, sulfinic acids, and sulfonic acids. Mild oxidizing agents like iodine or bromine can convert thiols to disulfides, while stronger oxidizing agents like hydrogen peroxide can further oxidize them to sulfonic acids.
Reduction: Disulfides formed from the oxidation of thiols can be reduced back to thiols using reducing agents such as zinc in the presence of hydrochloric acid.
Substitution: The thiol group in 3,3-difluorobutane-1-thiol can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Iodine, bromine, hydrogen peroxide.
Reduction: Zinc, hydrochloric acid.
Substitution: Sodium hydrosulfide, thiourea.
Major Products:
Oxidation: Disulfides, sulfinic acids, sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted thiols depending on the nucleophile used.
Scientific Research Applications
3,3-Difluorobutane-1-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosulfur compounds. Its unique structure, with both fluorine and sulfur atoms, makes it valuable in studying the effects of these atoms on chemical reactivity and properties.
Biology: Thiols play a crucial role in biological systems, particularly in the formation of disulfide bonds in proteins. 3,3-Difluorobutane-1-thiol can be used to study these processes and the impact of fluorine substitution on biological activity.
Medicine: Organosulfur compounds, including thiols, have potential therapeutic applications due to their antioxidant properties. Research into 3,3-difluorobutane-1-thiol may reveal new insights into its potential as a drug candidate.
Industry: Thiols are used in the production of polymers, agrochemicals, and pharmaceuticals. The unique properties of 3,3-difluorobutane-1-thiol make it a candidate for specialized industrial applications.
Mechanism of Action
The mechanism of action of 3,3-difluorobutane-1-thiol involves its thiol group, which can undergo oxidation and reduction reactions. The sulfur atom in the thiol group is highly nucleophilic, allowing it to participate in various chemical reactions. The presence of fluorine atoms can influence the reactivity and stability of the compound, potentially enhancing its ability to interact with biological targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Structural and Electronic Comparisons
- 2,2,3,3-Tetrafluorobutane-1,4-diol (C₄H₄F₄O₂): This diol () shares a butane backbone but replaces the thiol group with hydroxyl (-OH) moieties and adds two additional fluorine atoms. The tetrafluorination increases polarity and reduces boiling points compared to non-fluorinated diols. In contrast, 3,3-Difluorobutane-1-thiol’s thiol group is more acidic (pKa ~10) than hydroxyl groups (pKa ~15–16), making it reactive in nucleophilic or radical reactions .
N,N-Dibenzyl-3-fluoro-3-methylbutan-1-amine (C₁₉H₂₂FN):
This tertiary amine () features a fluorine atom at the C3 position. The electron-withdrawing fluorine reduces the amine’s basicity, analogous to how fluorination in 3,3-Difluorobutane-1-thiol would stabilize the thiolate anion, enhancing its nucleophilicity in substitution reactions .3-(Chloromethyl)-1,1-difluorocyclobutane (C₅H₇ClF₂):
A cyclobutane derivative () with chlorine and fluorine substituents. The chlorine atom facilitates SN2 reactions, whereas the thiol group in 3,3-Difluorobutane-1-thiol enables thiol-ene click chemistry or metal coordination, highlighting divergent reactivities despite shared fluorination .
2.2. Physical Properties
Fluorination generally reduces boiling points due to lower polarizability. For example:
- Diisopropyl 3,3-difluorocyclobutane-1,1-dicarboxylate (): A fluorinated ester with a boiling point influenced by fluorine’s electronegativity.
- 2,2,3,3-Tetrafluorobutane-1,4-diol : Likely has a higher boiling point than 3,3-Difluorobutane-1-thiol due to stronger hydrogen bonding from hydroxyl groups .
| Compound | Boiling Point | Polarity | Key Functional Group |
|---|---|---|---|
| 3,3-Difluorobutane-1-thiol | Moderate* | Moderate | -SH |
| 2,2,3,3-Tetrafluorobutane-1,4-diol | High | High | -OH |
| 3-(Chloromethyl)-1,1-difluorocyclobutane | Low | Low | -Cl |
*Inferred from fluorinated thiol analogs.
2.3. Chemical Reactivity
- Acidity : The thiol group in 3,3-Difluorobutane-1-thiol is more acidic than alcohols but less so than carboxylic acids. Fluorine’s inductive effect further stabilizes the thiolate anion, enhancing its utility in deprotonation-driven reactions .
- Oxidative Stability: Fluorinated thiols are less prone to oxidation than non-fluorinated counterparts due to electron withdrawal destabilizing radical intermediates .
- Synthetic Utility: and highlight fluorinated intermediates synthesized via thionyl chloride or DAST (diethylaminosulfur trifluoride). Similar methods may apply to 3,3-Difluorobutane-1-thiol, though direct pathways remain speculative .
Key Research Findings
- Fluorination at the C3 position significantly alters electronic properties, as seen in cyclobutane sulfonates () and amines ().
- Thiols exhibit distinct reactivity compared to hydroxyl or amine analogs, particularly in metal-catalyzed reactions .
- Synthetic challenges include controlling regioselectivity during fluorination and avoiding side reactions with the thiol group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
